- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77
Cas no 827-52-1 (Phenylcyclohexane)
Phenylcyclohexane structure
Product Name:Phenylcyclohexane
Numéro CAS:827-52-1
Le MF:C12H16
Mégawatts:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229
Update Time:2025-05-24
Phenylcyclohexane Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclohexylbenzene
- CHB
- PHENYLCYCLOHEXANE
- 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
- 4-cyclohexylbenzene
- Cyclohexane, phenyl-
- cyclohexyl-benzen
- Hexahydrobiphenyl
- santosol360
- Benzene, cyclohexyl-
- CYCLOHEXYBENZENE (CHB)
- Cyclohexylbenzol
- Cyclohexylbenzoyl
- 2-Phenylcyclohexane
- 3-Phenylcyclohexane
- Cyclohexyl-benzene
- 1-Ph-cyclohexane
- 4-phenylcyclohexane
- Cyclohexylbenzen
- monocyclohexylbenzene
- PHENYLCYCLOHEXAN
- Cyclohexyl benzene
- Santosol 360
- IGARGHRYKHJQSM-UHFFFAOYSA-N
- Cyclohexylbenzene, 98%
- WLN: L6TJ AR
- 1, 1,2,3,4,5,6-hexahydro-
- PubChem1895
- Phenylcyclohexa
- Cyclohexylbenzene (ACI)
- 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
- NSC 40473
- NSC 69101
- MFCD00001451
- NSC69101
- BRN 1906803
- EINECS 212-572-0
- NCIOpen2_001732
- AI3-05776
- Q2198030
- DS-18628
- NSC98371
- InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
- UNII-TRJ2SXT894
- A840426
- 19016-95-6
- CS-W016155
- J-520169
- AKOS000447071
- TRJ2SXT894
- EC 212-572-0
- DTXSID3061188
- 827-52-1
- Phenylcyclohexane, >=97%
- NSC40473
- NSC-98371
- 4-05-00-01424 (Beilstein Handbook Reference)
- EN300-20865
- NS00007792
- F0001-2120
- CHEMBL3278514
- NSC-40473
- Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
- NSC-69101
- FT-0624221
- Cyclohexane, phenyl
- benzene, cyclohexyl
- DTXCID3048318
- 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
- 4Cyclohexylbenzene
- DB-038187
- Phenylcyclohexane
-
- MDL: MFCD00001451
- Piscine à noyau: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- La clé Inchi: IGARGHRYKHJQSM-UHFFFAOYSA-N
- Sourire: C1C=CC(C2CCCCC2)=CC=1
- BRN: 1906803
Propriétés calculées
- Qualité précise: 160.12500
- Masse isotopique unique: 160.125200510g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 116
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.9
- Surface topologique des pôles: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Liquide huileux incolore, aromatique.
- Dense: 0.95 g/mL at 25 °C(lit.)
- Point de fusion: 4-7 °C (lit.)
- Point d'ébullition: 239-240 °C(lit.)
- Point d'éclair: Température Fahrenheit: 177.8°f< br / >Degrés Celsius: 81 ° C< br / >
- Indice de réfraction: n20/D 1.526(lit.)
- Solubilité: INSOLUBLE
- Coefficient de répartition de l'eau: Insoluble
- Stabilité / durée de conservation: Stable. Flammable. Incompatible with strong oxidizing agents.
- Le PSA: 0.00000
- Le LogP: 3.73430
- Solubilité: Insoluble dans l'eau et la glycérine, il peut être miscible à la plupart des solvants organiques tels que l'éthanol, l'éther, l'acétone, le benzène, le tétrachlorure de carbone, etc.
- λ max: 260(Cyclohexane)(lit.)
Phenylcyclohexane Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Warning
- Description des dangers: H302,H315,H319,H410
- Déclaration d'avertissement: P273,P305+P351+P338,P501
- Numéro de transport des marchandises dangereuses:UN 3082 9/PG 3
- Wgk Allemagne:2
- Code de catégorie de danger: 22-36/38-50/53
- Instructions de sécurité: S26-S60-S61
- RTECS:CZ1330000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:9
- Catégorie d'emballage:III
- Terminologie du risque:R22; R36/38; R50/53
- Groupe d'emballage:III
- Niveau de danger:9
- TSCA:Yes
Phenylcyclohexane Données douanières
- Code HS:2902909090
- Données douanières:
Code douanier chinois:
29029090Résumé:
29029090. Autres hydrocarbures aromatiques. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif du traitement de la nation la plus favorisée: 2,0%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des composants
Résumé:
2902909090 autres hydrocarbures aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%
Phenylcyclohexane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816266-500ml |
Phenylcyclohexane |
827-52-1 | 98% | 500ml |
1,249.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-25G |
Phenylcyclohexane |
827-52-1 | 25g |
¥445.75 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-100G |
Phenylcyclohexane |
827-52-1 | 100g |
¥822.44 | 2023-11-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-100g |
Cyclohexylbenzene |
827-52-1 | 100g |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-500g |
Cyclohexylbenzene |
827-52-1 | 500g |
¥256.0 | 2021-09-08 | ||
| TRC | C988390-1g |
Cyclohexyl-benzene |
827-52-1 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | C988390-2.5g |
Cyclohexyl-benzene |
827-52-1 | 2.5g |
$ 260.00 | 2022-06-06 | ||
| TRC | C988390-10g |
Cyclohexyl-benzene |
827-52-1 | 10g |
$ 400.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-100ml |
Phenylcyclohexane |
827-52-1 | 98% | 100ml |
¥77 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-25ml |
Phenylcyclohexane |
827-52-1 | 98% | 25ml |
¥34 | 2024-05-21 |
Phenylcyclohexane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ; 60 min, 50 °C
Référence
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
,
Gaoxiao Huaxue Gongcheng Xuebao,
2014,
28(4),
924-927
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Pinacolborane , 1403650-59-8 Solvents: Benzene-d6 ; 1 atm, 77 K; 3 h, 4 atm, 50 °C
Référence
Air-Stable α-Diimine Nickel Precatalysts for the Hydrogenation of Hindered, Unactivated Alkenes
,
ACS Catalysis,
2018,
8(1),
342-348
Méthode de production 4
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 250 min, 1 MPa, 343 K
Référence
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
,
ChemCatChem,
2009,
1(3),
369-371
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
Référence
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
,
Organic Letters,
2012,
14(4),
1066-1069
Méthode de production 7
Conditions de réaction
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ; 30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
,
Dalton Transactions,
2011,
40(35),
8935-8940
Méthode de production 8
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Méthode de production 9
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Méthode de production 10
Conditions de réaction
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ; 2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
,
Organic & Biomolecular Chemistry,
2013,
11(46),
8135-8144
Méthode de production 11
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Méthode de production 12
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
,
Chemistry - A European Journal,
2014,
20(26),
7935-7938
Méthode de production 13
Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
,
Angewandte Chemie,
2019,
58(37),
13030-13034
Méthode de production 14
Conditions de réaction
1.1 Reagents: Methanol , Magnesium Catalysts: Palladium Solvents: Methanol ; 24 h, 20 °C
Référence
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
,
Chemistry - A European Journal,
2007,
13(5),
1432-1441
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 40 min, 50 °C
Référence
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
,
ACS Omega,
2023,
8(18),
16395-16410
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
Référence
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
,
Youji Huaxue,
2012,
32(4),
790-793
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ; 10 min, rt
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Référence
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
,
Journal of the American Chemical Society,
2004,
126(5),
1340-1341
Méthode de production 18
Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate
Référence
Cyclohexylation of benzene
,
Bangladesh Journal of Scientific and Industrial Research,
1998,
33(4),
532-534
Méthode de production 19
Méthode de production 20
Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ; 1 h, reflux
Référence
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
,
Tetrahedron Letters,
2014,
55(30),
4160-4162
Méthode de production 21
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
Référence
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
,
ACS Catalysis,
2021,
11(21),
13337-13347
Méthode de production 22
Méthode de production 23
Méthode de production 24
Méthode de production 25
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride , Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ; 3 h, 2 bar, 20 °C
Référence
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
,
Angewandte Chemie,
2017,
56(13),
3585-3589
Méthode de production 26
Conditions de réaction
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ; 6 h, 82 °C
Référence
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
,
Catalysis Today,
2021,
379,
15-22
Méthode de production 27
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
,
Journal of the American Chemical Society,
1948,
70,
695-8
Méthode de production 28
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Méthode de production 29
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Méthode de production 30
Conditions de réaction
1.1 Catalysts: Cobalt chloride (CoCl2) , trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ; 15 min, 25 °C
Référence
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
,
Journal of the American Chemical Society,
2006,
128(6),
1886-1889
Méthode de production 31
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ; 0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Référence
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
,
Chemical Communications (Cambridge,
2021,
57(81),
10564-10567
Méthode de production 32
Conditions de réaction
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Référence
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
,
ACS Catalysis,
2015,
5(10),
5938-5946
Méthode de production 33
Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ; 20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
,
Chinese Science Bulletin,
2012,
57(16),
1953-1958
Méthode de production 34
Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
Référence
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
,
Tetrahedron Letters,
2012,
53(33),
4436-4439
Méthode de production 35
Conditions de réaction
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ; 12 h, rt
Référence
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
,
Chemical Science,
2019,
10(16),
4430-4435
Méthode de production 36
Conditions de réaction
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
,
ChemRxiv,
2019,
1,
1-6
Méthode de production 37
Méthode de production 38
Méthode de production 39
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ; 73 min, 60 °C
Référence
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
,
ACS Omega,
2023,
8(9),
8505-8518
Méthode de production 40
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 73 min, 70 °C
Référence
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
,
RSC Advances,
2023,
13(25),
17143-17154
Méthode de production 41
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ; 2 h, 80 °C
Référence
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
,
Youji Huaxue,
2003,
23(5),
438-440
Phenylcyclohexane Raw materials
- chlorocyclohexane
- Dibenzofuran
- Phenylboronic acid
- Iodobenzene
- Borate(1-),tetrafluoro-
- 1-Phenylcyclohexanol
- Phenylmagnesium chloride
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyclohexylphenyl ester
- Cyclohexylmagnesium chloride
- 4-Phenyl-1-cyclohexene
- Phenylboronic Acid Pinacol Ester
- PYRIDINIUM, 1-CYCLOHEXYL-2,4,6-TRIPHENYL-
- 1,3-Dicyclohexylurea
- Bromocyclohexane
- N,N'-Dicyclohexylcarbodiimide
- 1-Phenyl-1-cyclohexene
- Iodocyclohexane
Phenylcyclohexane Preparation Products
Phenylcyclohexane Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:827-52-1)环己基苯
Numéro de commande:LE25863149;LE16742
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:50
Prix ($):discuss personally
Courriel:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:827-52-1)Cyclohexylbenzene
Numéro de commande:sfd14772
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:37
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Phenylcyclohexane Littérature connexe
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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